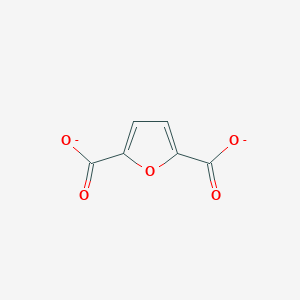

Furan-2,5-dicarboxylate

説明

Structure

2D Structure

3D Structure

特性

分子式 |

C6H2O5-2 |

|---|---|

分子量 |

154.08 g/mol |

IUPAC名 |

furan-2,5-dicarboxylate |

InChI |

InChI=1S/C6H4O5/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H,(H,7,8)(H,9,10)/p-2 |

InChIキー |

CHTHALBTIRVDBM-UHFFFAOYSA-L |

SMILES |

C1=C(OC(=C1)C(=O)[O-])C(=O)[O-] |

正規SMILES |

C1=C(OC(=C1)C(=O)[O-])C(=O)[O-] |

製品の起源 |

United States |

Advanced Synthetic Methodologies for Furan 2,5 Dicarboxylate Production

Catalytic Oxidation Routes to Furan-2,5-dicarboxylate from 5-Hydroxymethylfurfural (B1680220) (HMF)

The conversion of HMF to FDCA is an oxidation process that can proceed through two main pathways involving the sequential oxidation of the alcohol and aldehyde functional groups of HMF. d-nb.infomdpi.com One pathway involves the initial oxidation of the hydroxymethyl group to an aldehyde, forming 2,5-diformylfuran (DFF), which is then further oxidized to FDCA via 5-formyl-2-furancarboxylic acid (FFCA). The alternative pathway begins with the oxidation of the aldehyde group to a carboxylic acid, yielding 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), which is subsequently oxidized to FDCA, also through the FFCA intermediate. mdpi.comwiley.com Various catalytic systems have been developed to facilitate this transformation, including heterogeneous, homogeneous, and biocatalytic approaches.

Heterogeneous Catalysis in this compound Synthesis.stmjournals.comrsc.orgnih.govrsc.org

Noble metals such as platinum (Pt), gold (Au), and palladium (Pd) are frequently employed as active components in heterogeneous catalysts for HMF oxidation due to their high catalytic activity and stability. rsc.orgfrontiersin.orgmdpi.com

Platinum (Pt): Platinum-based catalysts, often supported on carbon, have demonstrated high efficiency in converting HMF to FDCA. For instance, Pt-Bi/C catalysts have achieved over 99% FDCA yield in aqueous solutions. researchgate.net The addition of a second metal, like lead (Pb), to a Pt/C catalyst has been shown to significantly increase the FDCA yield to 99%. nih.gov The state of the platinum, preferably Pt(0), is crucial for its catalytic activity. rsc.org

Gold (Au): Gold catalysts are particularly effective for the oxidation of the aldehyde group in HMF. core.ac.uk Supported Au catalysts, such as Au/TiO2 and Au/CeO2, have been investigated, with homogeneous systems sometimes showing higher selectivity. mdpi.comcetjournal.it Bimetallic catalysts combining gold with palladium have shown synergistic effects, enhancing both activity and stability. nih.govmdpi.com For example, an Au-Pd/AC catalyst demonstrated high stability and maintained a 99% FDCA yield over five cycles. nih.gov

Palladium (Pd): Palladium catalysts are known to be more effective for the oxidation of alcohol groups. core.ac.uk Supported Pd catalysts, like Pd on phosphorus-co-doped graphene sheets, have achieved complete HMF conversion with a 96% FDCA yield. researchgate.net Bimetallic Pd-Au catalysts have been shown to have superior performance compared to their monometallic counterparts. core.ac.uk The combination of Pd with other metals like Ni has also been explored, with Ni₀.₉₀Pd₀.₁₀/Mg(OH)₂ showing excellent catalytic performance. rsc.org

The choice of support material significantly influences the catalyst's performance. frontiersin.org Carbon materials are widely used due to their low cost and desirable properties. frontiersin.org The interaction between the metal and the support can affect the electronic properties and dispersion of the metal nanoparticles, thereby influencing the catalytic activity. mdpi.com

| Catalyst | Support | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Pt-Pb | Carbon | 99 | 1 bar O₂, 25°C, 1.25 M NaOH | nih.gov |

| Au-Pd | Activated Carbon | 99 | - | nih.gov |

| Pt₀.₅Pd₀.₅ | Porous Carbon | 84.6 | 90°C | mdpi.com |

| Pd | Phosphorus-co-doped Graphene | 96 | 50°C, O₂ flow, 1 M NaOH | researchgate.net |

| Ni₀.₉₀Pd₀.₁₀ | Mg(OH)₂ | - | - | rsc.org |

| Pt-Bi | Carbon | >99 | 100°C, 40 bar air, Na₂CO₃ | researchgate.net |

While noble metal catalysts are highly effective, their high cost is a significant drawback. d-nb.info This has driven research into more abundant and less expensive non-noble metal and metal oxide catalysts.

Manganese (Mn) and Cobalt (Co): Catalysts based on manganese and cobalt have shown promising results, achieving high conversions and selectivity even under mild conditions. d-nb.info For example, MnOₓ–CeO₂ mixed oxides have been used for the direct aerobic oxidation of HMF to FDCA, achieving a 91% yield. rsc.org The active sites in these catalysts are believed to be the surface Mn⁴⁺ ions. rsc.org Co-based catalysts, such as those supported on Merrifield resin, have also demonstrated high FDCA yields. researchgate.net

Other Metal Oxides: Various metal oxides, including V/MoO₃ nanorods and MnFe₂O₄, have been investigated as catalysts for HMF oxidation. mdpi.com V-MoO₃ catalysts achieved a 99.5% HMF conversion and 87.4% FDCA selectivity, while MnFe₂O₄ catalysts reached an 85% FDCA yield. mdpi.com

The development of non-noble metal catalysts is an active area of research, with a focus on improving their stability and reusability to match the performance of their noble metal counterparts. d-nb.infonih.gov

| Catalyst | Yield (%) | Conditions | Reference |

|---|---|---|---|

| MnOₓ–CeO₂ | 91 | - | rsc.org |

| V-MoO₃ | 87.4 (Selectivity) | tert-butanol/TBHP, 10 h | mdpi.com |

| MnFe₂O₄ | 85 | 100°C, 6 h, TBHP | mdpi.com |

The support material plays a crucial role in the performance of heterogeneous catalysts by influencing the dispersion, stability, and electronic properties of the active metal nanoparticles. frontiersin.orgmdpi.com Carbon materials, metal oxides like titania and alumina, and hydrotalcites have been extensively studied as supports. frontiersin.orgcore.ac.uk For instance, the basicity of a support like Mg(OH)₂ can be advantageous for the oxidation of HMF, eliminating the need for an external base. rsc.org The synergistic interaction between the metal and the support is key to achieving high catalytic activity. mdpi.com For example, CuO/Co₃O₄ has been investigated as a bifunctional catalyst for the electrocatalytic oxidation of HMF. wiley.com

Non-Noble Metal and Metal Oxide Catalysts

Homogeneous Catalysis Approaches for this compound Formation.nih.gov

Homogeneous catalysis offers advantages such as high selectivity and mild reaction conditions. stmjournals.com Metal complexes, such as those based on cobalt, manganese, and ruthenium, have been employed for the oxidation of HMF to FDCA. stmjournals.comnih.gov

A well-known homogeneous system is the Co/Mn/Br catalyst, which has been shown to achieve a 92% FDCA yield with complete HMF conversion in a short time. nih.gov Ruthenium pincer catalysts have also been developed for the direct oxidation of HMF to FDCA using alkaline water as the oxidant, achieving a 95% yield. acs.org

However, a significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the product, which complicates purification and catalyst recycling. nih.govmdpi.com

Biocatalytic Pathways for this compound Synthesis.nih.gov

Biocatalytic methods, utilizing enzymes or whole-cell systems, present a green and sustainable alternative to chemical catalysis, operating under mild conditions of temperature and pressure. researchgate.netnih.gov

Enzymatic Catalysis: Several oxidoreductases have been identified that can catalyze the oxidation of HMF to FDCA. For example, a flavin adenine (B156593) dinucleotide (FAD)-dependent oxidase has been shown to convert HMF to FDCA with high yield. researchgate.net Enzymatic cascades, combining multiple enzymes, have also been developed to improve the efficiency of FDCA production. nih.gov For instance, a system coupling a bacterial laccase and a fungal alcohol oxidase achieved a 97.5% yield of FDCA from HMF. nih.gov

Whole-Cell Biocatalysis: Engineered microorganisms, such as Pseudomonas putida and Escherichia coli, have been developed to express the necessary enzymes for the conversion of HMF to FDCA. nih.govacs.org Genetically engineered P. putida S12 expressing 5-hydroxymethylfurfural oxidase (HMFO) produced 35.7 mM FDCA from 50 mM HMF in 24 hours. nih.gov By employing a fed-batch strategy, the final FDCA titer could be significantly increased. nih.gov Whole-cell biocatalysis offers the advantage of cofactor regeneration within the cell but can be limited by substrate and product toxicity to the microorganisms. nih.govresearchgate.net

| Biocatalyst | Approach | FDCA Yield/Titer | Reference |

|---|---|---|---|

| FAD-dependent oxidase | Enzymatic | High Yield | researchgate.net |

| Bacterial laccase + Fungal alcohol oxidase | Enzymatic Cascade | 97.5% Yield | nih.gov |

| Engineered Pseudomonas putida S12 (expressing HMFO) | Whole-cell | 35.7 mM from 50 mM HMF | nih.gov |

| Engineered Escherichia coli (co-expressing VDH1 and HmfH) | Whole-cell | 96% Yield from 150 mM HMF | acs.org |

Enzymatic Catalysis (In Vitro)

The in vitro synthesis of this compound (FDCA) using isolated enzymes offers precise control over reaction pathways and simplifies product recovery. sci-hub.se A significant challenge in this area is that no single wild-type enzyme efficiently catalyzes the complete oxidation of the common precursor, 5-hydroxymethylfurfural (HMF), to FDCA. sci-hub.se Consequently, research has focused on developing multi-enzyme cascade reactions.

One such successful cascade employs a combination of a periplasmic aldehyde oxidase, galactose oxidase M3-5, and catalase, which achieved a complete (100%) conversion of 6.3 g/L HMF into 7.81 g/L FDCA within 6 hours. tandfonline.com Another approach utilizes HMF oxidase, which can perform the sequential oxidation of HMF. In one study, using 20 µM of HMF oxidase, a 95% yield of FDCA was obtained from 4 mM HMF after 15 hours under ambient temperature and pressure. tandfonline.com

An alternative enzymatic route involves the carboxylation of 2-furoic acid to produce FDCA. acs.orgnih.gov This reaction is catalyzed by the enzyme HmfF, a member of the UbiD family of reversible decarboxylases. acs.orgnih.gov While this method provides a direct pathway from a different substrate, the yields of FDCA have remained low in studies, even when conducted under high carbon dioxide pressures to favor the carboxylation reaction. acs.org

Table 1: Performance of Selected In Vitro Enzymatic Systems for FDCA Production

| Enzyme System | Substrate | Substrate Conc. | Conditions | Yield/Conversion | Time (h) |

| Periplasmic aldehyde oxidase + Galactose oxidase + Catalase | HMF | 6.3 g/L | Phosphate (B84403) buffer | 100% conversion | 6 |

| HMF Oxidase | HMF | 4 mM | pH 7.0 phosphate buffer, 25°C, ambient pressure | >95% yield | >24 |

| HmfF (from P. thermopropionicum) | Furoic Acid | 50 mM | 50°C, 1 M KHCO₃, 32 bar CO₂ | ~2 mM FDCA produced | Overnight |

Whole-Cell Catalysis (In Vivo)

Whole-cell catalysis leverages intact microorganisms to convert substrates into FDCA. This in vivo approach is advantageous due to the presence of endogenously produced cofactors, which are expensive to supply in in vitro systems, and the general robustness of the cellular catalysts. sci-hub.se However, a primary challenge is the presence of native metabolic pathways in wild-type organisms that can lead to the formation of byproducts or the further degradation of FDCA. sci-hub.se To overcome this, metabolic engineering is often employed to create specialized microbial strains.

A prominent example is the genetically engineered strain Raoultella ornithinolytica BF60. Through process optimization, including a fed-batch strategy and the overexpression of a key aldehyde dehydrogenase gene, this strain produced 41.29 g/L of FDCA from 35 g/L of HMF in 72 hours, achieving a remarkable 95.14% yield. tandfonline.comnih.gov Similarly, engineered Pseudomonas putida S12, expressing HMF/furfural (B47365) oxidoreductase from Cupriavidus basilensis HMF14, has been developed as an effective biocatalyst. researchgate.net This strain converted 50 mM of HMF into 35.7 mM of FDCA in 24 hours and has demonstrated the potential to reach titers exceeding 100 g/L in optimized fed-batch fermentation processes. researchgate.net

Research has also explored naturally occurring microorganisms. Strains such as Aspergillus flavus APLS-1 and Methylobacterium radiotolerans G-2 have been identified for their ability to transform HMF into FDCA. researchgate.net

Table 2: Examples of Whole-Cell Catalysis for FDCA Production

| Microorganism | Type | Substrate | Substrate Conc. | FDCA Titer | Yield | Time (h) |

| Raoultella ornithinolytica BF60 | Engineered | HMF | 35 g/L | 41.29 g/L | 95.14% | 72 |

| Pseudomonas putida S12 | Engineered | HMF | 50 mM | 35.7 mM | 71.4% | 24 |

| Aspergillus flavus APLS-1 | Wild-type | HMF | 1 g/L | 0.83 g/L | 67% conversion | 336 |

Electrocatalytic Conversion of HMF to this compound

The electrocatalytic oxidation of HMF to FDCA is gaining significant attention as a sustainable and efficient production method. nih.gov This approach offers several key advantages over traditional thermocatalytic routes, including the use of mild reaction conditions (often ambient temperature and pressure), elimination of the need for chemical oxidants, and minimal generation of byproducts. rsc.orgrsc.org The process is considered more energy-efficient and can be coupled with other valuable reactions, such as hydrogen production at the cathode, further enhancing its green credentials. rsc.org

Electrochemical Reaction Pathways and Mechanisms

The electrochemical oxidation of HMF to FDCA is a stepwise process involving the oxidation of both the alcohol and aldehyde functional groups of the HMF molecule. The conversion proceeds primarily through two distinct reaction pathways. d-nb.inforesearchgate.net

Pathway 1: The initial oxidation occurs at the aldehyde group of HMF to form 5-hydroxymethyl-2-furancarboxylic acid (HFCA).

Pathway 2: The initial oxidation occurs at the alcohol group of HMF to form 2,5-diformylfuran (DFF).

Development of Electrocatalyst Systems

The efficiency and selectivity of the electrocatalytic conversion of HMF to FDCA are heavily dependent on the catalyst material. Research has explored a wide range of electrocatalysts, from noble metals to more abundant and cost-effective transition metals. nih.gov

Noble metals such as platinum (Pt), gold (Au), and ruthenium (Ru) exhibit high catalytic activity. rsc.org However, their high cost is a significant drawback for large-scale industrial application. researchgate.net

Consequently, substantial research has focused on developing catalysts based on non-noble transition metals like nickel (Ni), cobalt (Co), and manganese (Mn). rsc.orgrsc.org Nickel, in particular, has emerged as a highly effective and popular catalyst material due to its high activity and lower cost. rsc.org The active species in nickel-based catalysts is often identified as nickel oxyhydroxide (NiOOH), which forms on the electrode surface during the reaction. rsc.orgresearchgate.net

To further enhance catalytic performance, various strategies are employed, including nanostructuring to increase surface area, doping with heteroatoms (e.g., nitrogen, phosphorus), creating defect sites, and forming alloys or multi-metal oxides. rsc.org For instance, Mn-doped Ni(OH)₂ nanosheets achieved a 99.0% FDCA yield with 100% HMF conversion. researchgate.net A copper-incorporated CoOOH catalyst demonstrated 100% conversion and 100% FDCA yield. researchgate.net Similarly, a bimetallic Bi₂Pd₅ alloy catalyst achieved a 96% yield of FDCA with complete HMF conversion in 9 hours. acs.org

Table 3: Performance of Various Electrocatalyst Systems for HMF to FDCA Conversion

| Electrocatalyst System | Electrolyte | Applied Potential | HMF Conversion | FDCA Yield/Selectivity | Reference |

| Mn-doped Ni(OH)₂ Nanosheets | 1 M KOH | Not specified | 100% | 99.0% Yield | researchgate.net |

| Copper-incorporated CoOOH | 1 M KOH | 1.36 V vs RHE | 100% | 100% Yield | researchgate.net |

| Bi₂Pd₅ Intermetallic Alloy | 1 M KOH | Not specified | ~100% | 96% Yield | acs.org |

| Ru⁺²·⁹ on Carbon | 0.5 M K₂SO₄ | 0.95 V vs Ag/AgCl | 100% | 90.2% Yield | mdpi.com |

| Mesostructured NiO (NiO-CMK-1) | 0.2 M KOH | 1.85 V vs RHE | ~95% | >80% Selectivity | researchgate.net |

| NiOOH | 1 M KOH | 1.47 V vs RHE | Not specified | 96% Yield | rsc.org |

Direct Synthesis of this compound from Carbohydrate Feedstocks

The direct, one-pot synthesis of FDCA from raw carbohydrate feedstocks like fructose (B13574) and glucose is a highly desirable but challenging goal. acs.org This approach circumvents the need for the separation and purification of the 5-hydroxymethylfurfural (HMF) intermediate, a process that is often costly and complicated by the instability of HMF, which can readily degrade under various conditions. acs.org A successful direct conversion process requires the development of multifunctional catalytic systems capable of first dehydrating the sugar to HMF and then selectively oxidizing the HMF to FDCA within the same reactor. researchgate.net A major obstacle in this route is preventing the formation of undesired byproducts, particularly insoluble polymers known as humins, which can form from the polymerization of HMF and/or the starting sugars. acs.orgresearchgate.net

Conversion Strategies from Fructose and Glucose

Significant efforts have been made to develop effective strategies for the direct conversion of C6 sugars into FDCA. The conversion of fructose is generally more straightforward than that of glucose. nih.gov For glucose-based processes, an initial isomerization step to convert glucose into fructose is often employed, which can be achieved using catalysts such as titanium dioxide or immobilized glucose isomerase enzymes. tandfonline.comnih.gov

One successful strategy for direct conversion involves using a biphasic solvent system to manage reaction intermediates and products. A process using a γ-valerolactone (GVL)/water solvent mixture demonstrated the dehydration of fructose (at a high 15 wt% concentration) to HMF with a 70% yield. nih.gov The resulting HMF, without being isolated, was subsequently oxidized to FDCA with a 93% yield using a heterogeneous Pt/C catalyst. nih.gov The GVL/water system is advantageous because it improves the solubility of the final FDCA product, facilitating the reaction at higher concentrations. nih.gov

Research into multifunctional "one-pot" catalysts is also a key area. Catalysts such as phosphotungstic acid supported on a metal-organic framework (PW/UiO(Zr, Co)) have been designed to facilitate both the necessary dehydration and oxidation steps in a single reaction vessel, successfully converting fructose directly into FDCA. researchgate.net These integrated approaches are critical for developing economically viable and streamlined processes for producing bio-based FDCA from abundant carbohydrate sources. acs.org

Utilization of Polysaccharides and Lignocellulosic Biomass

The production of FDCA from abundant and non-edible lignocellulosic biomass represents a cornerstone of a sustainable chemical industry. kse-labs.commdpi.com This complex feedstock, comprising cellulose, hemicellulose, and lignin, offers a renewable source for the sugars necessary for FDCA synthesis. mdpi.comencyclopedia.pubresearchgate.net The conversion process typically involves multiple steps, starting with the hydrolysis of polysaccharides (cellulose and hemicellulose) to yield C6 sugars like glucose and fructose. encyclopedia.pubfrontiersin.org These sugars are then dehydrated to form the key intermediate, 5-hydroxymethylfurfural (HMF). wkaiglobal.comencyclopedia.pubfrontiersin.org

Researchers are actively exploring integrated processes to streamline the conversion of biomass to FDCA. One approach involves a two-step catalytic process where sucrose (B13894), a readily available sugar, is first hydrolyzed and dehydrated to HMF, followed by the oxidation of the crude HMF solution to FDCA. nih.gov Despite the presence of impurities in the intermediate HMF stream, this method has demonstrated the potential to produce pure FDCA. nih.gov Another innovative strategy utilizes marine plants, such as macroalgae and seagrass, as a biorenewable feedstock, pioneering the concept of a marine plant-based FDCA biorefinery. nih.gov

The table below summarizes different biomass feedstocks and their conversion pathways to FDCA, highlighting the multi-step nature of the process.

| Feedstock | Key Conversion Steps | Reference |

| Lignocellulosic Biomass (e.g., corn straw) | Hydrolysis to glucose -> Isomerization to fructose -> Dehydration to HMF -> Oxidation to FDCA | wkaiglobal.comfrontiersin.org |

| Sucrose | Hydrolysis and dehydration to HMF -> Oxidation to FDCA | nih.gov |

| Marine Plants (Macroalgae, Seagrass) | Depolymerization of glucans -> Conversion to FDCA | nih.gov |

| Inulin | Hydrolysis to fructose -> Dehydration to HMF -> Oxidation to FDCA | researchgate.net |

Reaction Mechanism Elucidation and Kinetic Studies in this compound Synthesis

A thorough understanding of the reaction mechanisms and kinetics is crucial for optimizing the synthesis of FDCA, improving yields, and designing more efficient catalysts. The most common route to FDCA involves the oxidation of HMF. mdpi.comencyclopedia.pub This oxidation process is not a single step but proceeds through a series of intermediates.

Two primary pathways for HMF oxidation to FDCA have been identified. mdpi.commdpi.comencyclopedia.pubsciengine.comresearchgate.netresearchgate.net

Pathway 1: The aldehyde group of HMF is first oxidized to a carboxylic acid, forming 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). mdpi.commdpi.comencyclopedia.pubresearchgate.net HMFCA is then oxidized to 5-formyl-2-furancarboxylic acid (FFCA), which is finally oxidized to FDCA. mdpi.comencyclopedia.pubsciengine.comresearchgate.net

Pathway 2: The alcohol group of HMF is oxidized first to yield 2,5-diformylfuran (DFF). mdpi.comencyclopedia.pubsciengine.comresearchgate.net DFF is subsequently oxidized to FFCA and then to FDCA. mdpi.comencyclopedia.pubsciengine.comresearchgate.net

The development of kinetic models has been instrumental in understanding and predicting the behavior of these complex reaction systems. A simplified kinetic model for the homogeneous catalytic oxidation of HMF to FDCA using a Co/Mn/Br catalyst was able to accurately fit experimental data. acs.org Such models are invaluable for the design and optimization of industrial-scale processes for HMF oxidation. acs.orgacs.org

Green Chemistry Principles and Sustainable Production of this compound

The production of FDCA is increasingly being guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. kse-labs.comacs.orgsarchemlabs.comresearchgate.net This focus on sustainability is driving innovation in catalyst development, solvent selection, and process design. kse-labs.comrsc.orgrsc.org

The use of renewable biomass as a feedstock is a fundamental aspect of the green production of FDCA. kse-labs.comwkaiglobal.comsarchemlabs.com Beyond the feedstock, research is focused on developing environmentally friendly catalysts, such as those based on non-noble metals like nickel and iron, to replace more expensive and less abundant precious metal catalysts. mdpi.comacs.org Furthermore, the development of biocatalytic and electrochemical methods offers promising alternatives to traditional chemical catalysis, often operating under milder reaction conditions. rsc.orgtandfonline.com

One-pot synthesis strategies, where multiple reaction steps are carried out in a single reactor without the need for intermediate separation, are being explored to improve process efficiency and reduce waste. acs.orgresearchgate.netscilit.com These integrated approaches can lead to significant energy and time savings. researchgate.net

Solvent System Optimization in this compound Synthesis

The choice of solvent plays a critical role in the synthesis of FDCA, influencing reaction rates, selectivity, and the ease of product separation. rsc.orgmdpi.com While water is an environmentally benign solvent, its use in the dehydration of sugars to HMF can promote the formation of by-products like levulinic acid. mdpi.com Conversely, the oxidation of HMF to FDCA is often favored in aqueous or alkaline solutions. mdpi.com

To address these challenges, various alternative solvent systems are being investigated:

Ionic Liquids (ILs): ILs, such as [Bmim]Cl, have shown to be effective solvents for the high-yield dehydration of sugars to HMF. researchgate.netrsc.orgrsc.org They can also facilitate the one-pot conversion of sugars to FDCA. researchgate.netmdpi.com A key advantage of ILs is that the product, FDCA, can often be separated by the addition of an anti-solvent like water. rsc.orgacs.org

Deep Eutectic Solvents (DESs): DESs are emerging as a promising green alternative to conventional solvents. nih.govmdpi.com They are typically formed from a mixture of a hydrogen bond acceptor and a hydrogen bond donor. mdpi.com Natural DESs, based on sugars like glucose and fructose, have been shown to improve the performance of biocatalytic oxidations for FDCA production. mdpi.com Solvent-free synthesis of FDCA has also been achieved using deep eutectic mixtures of sugars. scilit.comnih.gov

Biphasic Solvent Systems: Systems like water/MIBK (methyl isobutyl ketone) and GVL (γ-valerolactone)/water are being explored to facilitate both the dehydration and oxidation steps while simplifying product isolation. rsc.orgnih.gov

The table below provides an overview of different solvent systems used in FDCA synthesis and their key features.

| Solvent System | Key Features | References |

| Ionic Liquids (e.g., [Bmim]Cl) | High HMF yields from sugars; enables one-pot synthesis; product precipitation with anti-solvent. | researchgate.netrsc.orgmdpi.comrsc.orgacs.org |

| Deep Eutectic Solvents (DESs) | Green and biodegradable; can enhance biocatalytic reactions; enables solvent-free synthesis. | nih.govscilit.commdpi.comnih.gov |

| GVL/Water | Enables high-yield HMF formation and subsequent oxidation to FDCA at high concentrations. | rsc.orgnih.gov |

| DMSO | Allows for processing of sugars at high loadings; FDCA precipitates upon water addition. | rsc.org |

Minimization of Byproduct Formation (e.g., Humins)

A significant challenge in the biomass-to-FDCA pipeline is the formation of unwanted by-products, particularly humins. acs.orgresearchgate.net Humins are complex, furan-rich polymeric materials formed through the condensation of HMF and other reactive intermediates. mdpi.comencyclopedia.pubnih.gov Their formation reduces the yield of the desired product and can lead to catalyst deactivation. mdpi.comnih.govgoogle.com

Several factors have been identified to influence humin formation, including high basicity, elevated temperatures, and high initial substrate concentrations. acs.orgresearchgate.net Understanding the mechanism of humin formation is critical for developing strategies to suppress their production. nih.govresearchgate.net Quantum chemical calculations are being employed to elucidate the complex reaction pathways leading to humin oligomerization. nih.govresearchgate.net

Strategies to minimize humin formation and other by-products include:

Optimizing Reaction Conditions: Careful control of temperature, pH, and reaction time can significantly impact the selectivity towards FDCA and reduce by-product formation. acs.orgresearchgate.net

Catalyst and Solvent Selection: The choice of catalyst and solvent system can influence the reaction pathways and suppress side reactions. For example, the use of certain ionic liquids or biphasic systems can help to continuously remove HMF from the reactive environment, thereby limiting its degradation to humins. rsc.org

Purification of Intermediates: In some cases, purification of the intermediate HMF stream to remove impurities that can contribute to humin formation or catalyst deactivation is necessary to achieve high FDCA yields. nih.gov

By addressing these challenges through advanced synthetic methodologies, a deeper understanding of reaction mechanisms, and the application of green chemistry principles, the large-scale, sustainable production of this compound is becoming an increasingly attainable goal.

Polymerization Chemistry and Engineering of Furan 2,5 Dicarboxylate

Poly(ethylene 2,5-furandicarboxylate) (PEF) Polymerization Research

Poly(ethylene 2,5-furandicarboxylate) (PEF) has emerged as a promising bio-based alternative to the petroleum-derived poly(ethylene terephthalate) (PET), offering superior barrier properties and comparable thermal and mechanical characteristics. frontiersin.orgwiley.com The synthesis of high-molecular-weight PEF is crucial for its application in areas like food packaging, and extensive research has been dedicated to optimizing its polymerization processes. mdpi.comresearchgate.net The primary methods explored for PEF synthesis include melt polycondensation, solid-state polymerization (SSP), and ring-opening polymerization (ROP). frontiersin.orgmdpi.com Each of these techniques presents unique advantages and challenges in achieving the desired polymer properties.

Melt Polycondensation Techniques for PEF

Melt polycondensation is a widely adopted method for synthesizing PEF, typically involving a two-stage process. acs.orgmdpi.com The initial stage is an esterification or transesterification reaction, followed by a polycondensation step conducted under high vacuum and elevated temperatures to increase the molecular weight of the polymer. wiley.comacs.org

The process often starts with either 2,5-furandicarboxylic acid (FDCA) or its dimethyl ester, dimethyl 2,5-furandicarboxylate (DMFD), reacting with ethylene (B1197577) glycol (EG). mdpi.commdpi.com When using FDCA, the esterification reaction with EG produces bis(hydroxyethyl)-2,5-furandicarboxylate and releases water. acs.org This step is typically carried out at temperatures ranging from 170°C to 200°C under a nitrogen atmosphere. mdpi.comacs.org Subsequently, the polycondensation stage is initiated by applying a high vacuum and increasing the temperature to 250-260°C. acs.org This facilitates the removal of excess EG and other byproducts, driving the equilibrium towards the formation of high molecular weight PEF. mdpi.comnih.gov

A significant challenge in melt polycondensation is the potential for thermal degradation and discoloration of the polymer at the high temperatures required for the reaction. frontiersin.orgnih.gov The choice of catalyst and reaction conditions, such as temperature and time, plays a critical role in mitigating these issues and controlling the final properties of the PEF, including its intrinsic viscosity, color, and the content of byproducts like diethylene glycol (DEG). mdpi.comacs.org Researchers have investigated various catalysts and optimized reaction parameters to produce high-quality PEF suitable for applications like films and bottles. acs.org

Table 1: Comparison of Monomers for PEF Synthesis via Melt Polycondensation

| Monomer | Key Findings | Reference |

|---|---|---|

| 2,5-furandicarboxylic acid (FDCA) | More effective in producing PEF with higher molecular weight compared to DMFD. | mdpi.com |

| Dimethyl 2,5-furandicarboxylate (DMFD) | An alternative starting material for the two-stage melt polycondensation process. | mdpi.com |

Solid-State Polymerization Kinetics of PEF

Solid-state polymerization (SSP) is a crucial post-polymerization technique employed to further increase the molecular weight of PEF prepared by melt polycondensation. mdpi.comnih.gov This process involves heating the semi-crystalline PEF powder to a temperature between its glass transition temperature (Tg) and melting temperature (Tm) under vacuum or an inert gas flow. mdpi.comnih.gov These conditions facilitate the removal of reaction byproducts like ethylene glycol and water, thereby driving the polymerization reactions forward and leading to longer polymer chains. nih.gov

The kinetics of SSP are influenced by several factors, including the type of catalyst used in the initial melt polycondensation, the reaction temperature, and the duration of the process. nih.govmdpi.com Studies have shown that as the SSP time and temperature increase, the intrinsic viscosity and average molecular weight of PEF steadily rise, while the concentration of carboxyl end-groups decreases. nih.govresearchgate.net For instance, in one study, the intrinsic viscosity of a PEF sample increased from 0.30 dL/g to 0.55 dL/g after 5 hours of SSP at 205°C. nih.gov Another investigation demonstrated that a two-step SSP process could yield a very high molecular weight PEF with an intrinsic viscosity greater than 1 dL/g, which is suitable for manufacturing purposes. researchgate.net

The reaction mechanism during SSP involves several key reactions, including polycondensation/transesterification and esterification. mdpi.com Kinetic models have been developed to predict the evolution of the polymer's intrinsic viscosity and the concentration of hydroxyl and carboxyl end groups during the process. nih.govmdpi.com These models are essential for understanding the reaction mechanisms and optimizing the SSP conditions to achieve the desired molecular weight for specific applications. mdpi.com The presence of nanoparticles, such as SiO2 and TiO2, has also been shown to influence the SSP kinetics, leading to higher transesterification kinetic rate constants. researchgate.net

Table 2: Effect of SSP on PEF Intrinsic Viscosity (IV)

| Catalyst | Initial IV (dL/g) | SSP Conditions | Final IV (dL/g) | Reference |

|---|---|---|---|---|

| TIS | 0.30 | 5 h at 205°C | 0.55 | nih.gov |

| Sb Ac | 0.37 | 5 h at 205°C | 0.52 | mdpi.com |

| TBT | 0.41 | 6 h at 195°C | 0.61 | mdpi.com |

Ring-Opening Polymerization (ROP) for PEF Synthesis

Ring-opening polymerization (ROP) has emerged as a promising and rapid alternative to conventional melt polycondensation for the synthesis of high-quality Poly(ethylene 2,5-furandicarboxylate) (PEF). ethz.chnih.gov This technique addresses some of the major challenges associated with traditional methods, such as long reaction times, thermal degradation, and discoloration of the final polymer. frontiersin.orgethz.ch The ROP of cyclic PEF oligomers can yield bottle-grade PEF with high molecular weights (Mn > 30 kg mol-1) and over 95% conversion in as little as 15 to 30 minutes. ethz.ch

The process begins with the synthesis of cyclic oligomers of PEF, which can be obtained through methods like high-dilution condensation or thermal cyclodepolymerization of a PEF prepolymer. researchgate.netupc.edu These cyclic oligomers, primarily consisting of dimers, trimers, and tetramers, are then subjected to catalytic ROP. upc.edu A significant hurdle is the high melting point of the cyclic oligomer mixture (up to 370°C), which is well above the degradation temperature of PEF. ethz.ch This challenge is overcome by employing a plasticizer, such as tetraethylene glycol dimethyl ether, or by utilizing the self-plasticizing effect of the molten polymer as it forms. ethz.ch

The ROP of cyclic PEF oligomers has been successfully demonstrated using various catalysts, including tin-based compounds like Sn(Oct)2. upc.edu This method not only accelerates the polymerization rate but also allows for better control over the molecular weight of the resulting polymer. researchgate.net The thermal properties of PEF synthesized via ROP are comparable to those of PEF produced by melt polycondensation. upc.edu This innovative approach presents a more sustainable and economically competitive route for producing high-performance, bio-based PEF. frontiersin.org

Catalytic Systems for PEF Synthesis and Performance

Metal-based catalysts, particularly those containing tin, titanium, antimony, and germanium, are widely used in the synthesis of PEF through melt polycondensation. frontiersin.orgnih.gov These catalysts are effective in promoting both the initial esterification/transesterification and the subsequent polycondensation reactions. nih.govmdpi.com For instance, catalysts like titanium (IV) isopropoxide (TIS), tetrabutyltitanate (TBT), and dibutyltin (B87310) (IV) oxide (DBTO) have been successfully employed to produce PEF. nih.gov Studies have shown that the type of metal catalyst can affect the kinetics of the reaction, with TIS, for example, leading to higher transesterification kinetic rate constants. nih.gov

However, the use of metal catalysts is not without its drawbacks. A significant concern is the potential for discoloration and thermal instability of the final polymer. nih.gov For example, the use of dibutyltin(IV) oxide at high temperatures (260-280°C) has been linked to a yellowing of the PEF. frontiersin.orgnih.gov Furthermore, the complete removal of residual metal from the polymer is challenging and can negatively impact its properties and pose potential environmental and health concerns. frontiersin.orgnih.gov Despite these issues, metal catalysts remain prevalent in PEF synthesis due to their high activity. nih.gov Researchers have also explored the use of catalysts like aluminum acetylacetonate (B107027) (Al(acac)3) and zinc acetate (B1210297) (ZnAcO) as they are considered suitable for food contact applications. acs.org

Table 3: Examples of Metal-Based Catalysts for PEF Synthesis

| Catalyst | Type | Key Findings | Reference |

|---|---|---|---|

| Titanium (IV) isopropoxide (TIS) | Titanium-based | Resulted in higher transesterification kinetic rate constants. | nih.gov |

| Tetrabutyltitanate (TBT) | Titanium-based | Used in a two-stage melt polycondensation process. | mdpi.com |

| Dibutyltin (IV) oxide (DBTO) | Tin-based | Can cause discoloration at high temperatures. | frontiersin.orgnih.gov |

| Antimony Acetate (III) (Sb Ac) | Antimony-based | Investigated for its effect on solid-state polymerization. | mdpi.com |

| Zirconium (IV) isopropoxide isopropanal (Zr Is Ip) | Zirconium-based | Demonstrated high catalytic activity in SSP. | mdpi.com |

| Germanium (IV) oxide (Ge Ox) | Germanium-based | Resulted in lower molecular weight PEF compared to other catalysts. | mdpi.com |

| Antimony (III) oxide (Sb2O3) | Antimony-based | Used in the condensation step of melt polycondensation. | acs.org |

| Acidic metal-based functional ionic liquids | Metal-containing Ionic Liquids | [DA-2PS][SnCl5]2 showed the best catalytic performance among those tested. | mdpi.comnih.gov |

In the quest for greener and more sustainable synthesis routes for Poly(ethylene 2,5-furandicarboxylate) (PEF), significant research has been directed towards the development of metal-free and ionic liquid (IL) catalytic systems. frontiersin.orgnih.gov These alternatives aim to address the issues associated with residual metal catalysts, such as polymer discoloration and potential toxicity. frontiersin.orgnih.gov

Organic, non-metal catalysts have shown promise in PEF synthesis. For example, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been used to achieve a moderate molecular weight PEF via polycondensation. nih.gov Another non-metal catalyst, 1,4-diazabicyclo[2.2.2]octane (DABCO), has been successfully employed in the synthesis of cyclic oligomers as precursors for PEF. frontiersin.org

Ionic liquids have emerged as particularly versatile catalysts due to their unique properties, including high thermal stability and designable structures. mdpi.com Various imidazolium-based ILs have been investigated for the polycondensation of ethylene glycol and 2,5-furandicarboxylic acid (FDCA). frontiersin.org The catalytic activity of these ILs is often governed by the anion. nih.govresearchgate.net For instance, 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate (B81430) ([C2MIM]BF4) was identified as a highly effective catalyst, enabling the production of high molecular weight PEF. nih.govresearchgate.net The catalytic mechanism is often linked to the Brønsted acidity of the ionic liquid. nih.gov

More recently, acidic metal-based functional ionic liquids have been developed, combining the advantages of both ILs and metal catalysts. mdpi.com These catalysts, such as [DA-2PS][SnCl5]2, have demonstrated excellent catalytic performance in the direct esterification of FDCA with ethylene glycol, leading to high-quality PEF. mdpi.comnih.govresearchgate.net Enzymatic catalysis, using enzymes like Candida antarctica lipase (B570770) B (CALB), has also been explored as a green alternative, particularly in combination with ionic liquids as reaction media. acs.org

Metal-based Catalysts

Furan-2,5-dicarboxylate-based Homo- and Copolyesters (e.g., PPF, PBF, PHF)

FDCA-based polyesters, particularly poly(propylene furanoate) (PPF), poly(butylene furanoate) (PBF), and poly(hexamethylene furanoate) (PHF), have garnered significant attention due to their potential as sustainable alternatives to conventional polyesters. nih.govmdpi.com The synthesis of these polymers is typically achieved through a two-step melt polycondensation process. mdpi.commdpi.com

The properties of these homopolyesters can be significantly influenced by the length of the diol used. For instance, PPF is known for its slow crystallization rate, while PBF exhibits a comparatively faster rate of crystallization. mdpi.com PHF, on the other hand, is noted for its high elongation at break, excellent thermal properties, and strong crystallizability. mdpi.com

The thermal and mechanical properties of these furan-based polyesters are a key area of research. For example, PPF has a relatively high glass transition temperature but a lower melting point compared to its petroleum-based counterpart, poly(trimethylene terephthalate) (PTT). bohrium.com The mechanical properties of these polyesters, such as tensile strength and modulus, are also actively being investigated and compared to traditional plastics. bohrium.comresearchgate.net

Here is a data table summarizing the thermal and mechanical properties of some common FDCA-based homopolyesters:

| Polymer | Tensile Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |

| PPF | 2460 ± 280 researchgate.net | 90 ± 6 researchgate.net | 48.9 (drawn fiber) bohrium.com | 55 nih.gov | 173 acs.org |

| PBF | - | - | - | 25–30 mdpi.com | ~172 mdpi.com |

| PHF | 493 ncsu.edu | 35.5 ncsu.edu | 210 ncsu.edu | 7 mdpi.com | 145 mdpi.com |

Synthesis and Characterization of Copolyesters

The synthesis of copolyesters using FDCA allows for the fine-tuning of polymer properties. By incorporating a second diacid or diol monomer, researchers can create random or block copolymers with tailored characteristics. researchgate.netmdpi.com Common synthesis methods include direct esterification and polycondensation reactions. ncsu.eduacs.org

Characterization of these copolyesters involves a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the chemical structure and composition of the copolymers. researchgate.netwiley.com Gel Permeation Chromatography (GPC) is used to determine the molecular weight and molecular weight distribution of the polymers. researchgate.netacs.org Thermal properties, such as glass transition temperature (Tg) and melting temperature (Tm), are investigated using Differential Scanning Calorimetry (DSC), while Thermogravimetric Analysis (TGA) is used to assess thermal stability. researchgate.netncsu.edu X-ray Diffraction (XRD) provides insights into the crystalline structure of the copolyesters. researchgate.net

For example, novel copolyesters have been synthesized from FDCA, 1,4-butanediol (B3395766) (BDO), and 3-propyladipic acid, resulting in random copolymers with controlled compositions. researchgate.net Similarly, copolyesters of FDCA and isophthalic acid with various diols have been synthesized, showing that the choice of diol significantly impacts the melting temperature. researchgate.net

Tailoring Polymer Structures through Comonomer Integration

The integration of comonomers is a powerful strategy for tailoring the structure and, consequently, the properties of FDCA-based polyesters. By carefully selecting comonomers, it is possible to modify characteristics such as crystallinity, thermal stability, and mechanical performance. ncsu.eduresearchgate.net

For instance, the incorporation of 1,4-cyclohexanedimethanol (B133615) (CHDM) as a comonomer in poly(ethylene 2,5-furandicarboxylate) (PEF) has been shown to improve mechanical properties and barrier performance. ncsu.edu Adjusting the molar content of CHDM allows for the tuning of crystallinity, tensile modulus, and strength. ncsu.edu Similarly, the use of different 1,3-propanediols as comonomers in PPF can significantly influence the resulting polyester's thermal properties and gas barrier behaviors. acs.org

The introduction of flexible comonomers, such as sebacic acid in PHF, can lead to a decrease in yield strength, tensile strength, and Young's modulus, while significantly increasing the elongation at break, indicating improved toughness. mdpi.com Conversely, incorporating rigid comonomers like isosorbide (B1672297) can lead to amorphous polymers with high glass transition temperatures. acs.org

The table below illustrates the effect of comonomer integration on the properties of FDCA-based copolyesters:

| Copolyester System | Comonomer | Effect on Properties |

| P(BF-co-BT) | Butylene terephthalate (B1205515) | Suppressed crystallinity, steady variation of Tg and Tm with comonomer ratio. ncsu.edu |

| PECFs | 1,4-cyclohexanedimethanol (CHDM) | Tunable crystallinity, tensile modulus, and strength by adjusting CHDM content. ncsu.edu |

| PHFSe | Sebacic acid | Decreased strength and modulus, significantly increased toughness. mdpi.com |

| PDIsFs | Isosorbide | Amorphous structure with high glass transition temperature. acs.org |

This compound-based Polyamides and Copolyamides

FDCA and its derivatives are also utilized in the synthesis of polyamides and copolyamides, offering a bio-based alternative to traditional petroleum-derived polyamides. sci-hub.se These furan-based polyamides (FPAs) are often synthesized through methods like melt polycondensation or interfacial polymerization. researchgate.netdtic.mil

The properties of these FPAs are a subject of ongoing research. Many FDCA-based polyamides are found to be amorphous or have low crystallinity, which can be attributed to the formation of intramolecular hydrogen bonds involving the furan's oxygen heteroatom. researchgate.netstanford.edu This can sometimes limit their thermal and mechanical performance compared to their aromatic counterparts. researchgate.net However, some semicrystalline FPAs with high melting temperatures have been developed. stanford.edu

The synthesis of copolyamides by incorporating other diacids or diamines allows for the modification of properties. For example, copolyamides of FDCA and isophthalic acid have been synthesized, with the resulting polymers showing a decrease in glass transition temperature as the FDCA content increases. researchgate.net

Here is a summary of research findings on FDCA-based polyamides:

| Polyamide System | Synthesis Method | Key Findings |

| PA 6-I(x)/6-F(y) | Melt Polycondensation | Amorphous polymers with Tg decreasing with increasing FDCA content. researchgate.net |

| Bio-PA from DMFD and 1,3-cyclohexanedimethanamine | Melt Polymerization | High glass transition temperature (150-180 °C) and poor crystallization. sci-hub.se |

| Furan (B31954) polyamides from FDCA and p-phenylenediamine | Interfacial Polymerization | Consistent molecular weights, limited solubility in some organic solvents. dtic.mil |

| PA10T/10Fs | Two-step Polymerization | Crystalline copolyamides with comparable heat resistance to PA10T. acs.org |

This compound-derived Polyurethanes and Other Polymeric Systems

Beyond polyesters and polyamides, FDCA serves as a building block for other polymeric systems, including polyurethanes (PUs). The synthesis of furan-containing diols from FDCA derivatives enables the creation of bio-based PUs. nih.govmdpi.com These polyurethanes can be designed to have specific properties by varying the isocyanates and other diols used in the polymerization process. nih.gov

One area of interest is the development of self-healing polyurethanes utilizing the Diels-Alder reaction with the furan rings in the polymer backbone. rsc.org Additionally, non-isocyanate polyurethanes (NIPUs) have been synthesized from FDCA-based bis(cyclic carbonate)s, offering a more sustainable alternative to conventional polyurethane synthesis. rsc.org

Other polymeric systems derived from FDCA include segmented furanic polyurethanes based on macrodiols, diisocyanates, and diol chain extenders. researchgate.net The properties of these materials, such as hardness, viscosity, and glass transition temperature, can be tuned by adjusting the composition of the monomers. nih.gov

Advanced Polymerization Mechanisms and Kinetic Modeling for this compound Monomers

Understanding the polymerization mechanisms and kinetics of FDCA monomers is crucial for optimizing reaction conditions and controlling the properties of the resulting polymers. While detailed kinetic models are still under development, some studies have begun to explore this area.

For instance, a simple mathematical model has been generated to predict the evolution of intrinsic viscosity and end-group concentration during the solid-state polymerization (SSP) of PPF and PBF. mdpi.com This type of modeling can help in designing more efficient polymerization processes to achieve high molecular weight polymers.

The synthesis of furan-based polyamides has been approached through a multi-step process involving the initial preparation of a furan-based oligomer, followed by chain extension with a bifunctional linker. google.com This method allows for better control over the final polymer structure. Further research into the kinetics of both melt and solution polymerization of FDCA with various comonomers will be essential for the industrial-scale production of these bio-based polymers.

Advanced Materials Development and Applications from Furan 2,5 Dicarboxylate

Investigation of High-Performance Furan-2,5-dicarboxylate-based Polymers

Researchers have extensively investigated polyesters derived from 2,5-furandicarboxylic acid (FDCA), a key derivative of this compound, due to their potential as sustainable alternatives to petroleum-based plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). mdpi.comresearchgate.netnih.gov The most prominent among these is poly(ethylene 2,5-furandicarboxylate) (PEF), which has been the subject of significant research and commercialization efforts. mdpi.comwikipedia.org

The synthesis of high-molecular-weight furan-based polyesters is crucial for achieving desirable mechanical properties. nih.gov Melt polycondensation is a common method used to produce these polymers, often involving a two-stage process of esterification and subsequent polycondensation. acs.orgnih.gov To achieve high molecular weights suitable for demanding applications, solid-state polymerization (SSP) is often employed as a subsequent step. nih.gov The choice of catalyst, such as titanium (IV) isopropoxide (TIS), tetrabutyltitanate (TBT), and dibutyltin (B87310) (IV) oxide (DBTO), significantly influences the final molecular weight of the polymer. nih.gov For instance, studies have shown that different catalysts can yield PEF with varying intrinsic viscosities, which in turn affects the polymer's properties. nih.gov

Other furan-based polyesters have also been synthesized and studied, including poly(propylene 2,5-furandicarboxylate) (PPF) and poly(butylene 2,5-furandicarboxylate) (PBF). bohrium.comcapes.gov.bracs.org These polymers are created by reacting FDCA or its dimethyl ester with diols like 1,3-propanediol (B51772) and 1,4-butanediol (B3395766), respectively. acs.orgbohrium.comacs.org The properties of these polymers can be tailored by altering the length of the diol used in the polymerization process. acs.org

The thermal and mechanical properties of these furan-based polyesters are a key area of investigation. PEF, for example, exhibits a higher glass transition temperature (Tg) and superior gas barrier properties compared to PET, making it a strong candidate for packaging applications. specialchem.commdpi.com PPF is noted for its potential as an environmentally friendly synthetic fiber, though it has different mechanical and thermal characteristics compared to its fossil-based counterpart, poly(trimethylene terephthalate) (PTT). bohrium.com PBF has shown properties comparable to poly(butylene terephthalate) (PBT), a common engineering thermoplastic. acs.org

| Polymer | Monomers | Key Properties | Potential Applications |

|---|---|---|---|

| Poly(ethylene 2,5-furandicarboxylate) (PEF) | 2,5-furandicarboxylic acid (FDCA) and Ethylene (B1197577) Glycol | High gas barrier, higher Tg than PET. specialchem.commdpi.com | Bottles, films, packaging. specialchem.comalfa-chemistry.com |

| Poly(propylene 2,5-furandicarboxylate) (PPF) | 2,5-furandicarboxylic acid (FDCA) and 1,3-propanediol | Good spinnability, better hydrolytic degradation than PTT. bohrium.com | Eco-friendly synthetic fibers. bohrium.com |

| Poly(butylene 2,5-furandicarboxylate) (PBF) | 2,5-furandicarboxylic acid (FDCA) and 1,4-butanediol | Similar properties to PBT. acs.org | Engineering thermoplastics. nih.gov |

Functionalization and Derivatization Strategies for this compound-derived Materials

To enhance the properties and expand the applications of this compound-based materials, various functionalization and derivatization strategies are being explored. nih.gov These strategies aim to modify the inherent characteristics of the base polymers, such as their thermal stability, mechanical strength, and biodegradability. mdpi.com

One common approach is copolymerization, where additional monomers are introduced into the polymer chain. mdpi.com For instance, incorporating monomers like ε-caprolactone, adipic acid, or succinate (B1194679) can impart biodegradability to furanic polyesters, which are typically not biodegradable. mdpi.com The use of cyclic diols, such as 1,4-cyclohexanedimethanol (B133615) (CHDM) and 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (CBDO), as co-monomers with FDCA can lead to polyesters with properties ranging from completely amorphous to highly crystalline. hilarispublisher.com This versatility allows for the development of materials suitable for either high-transparency packaging or as engineering plastics. hilarispublisher.com

Another strategy involves the synthesis of derivatives of furan-2,5-dicarboxylic acid itself. upc.edu For example, the synthesis of cyclic oligoesters of ethylene and butylene 2,5-furandicarboxylate has been demonstrated. upc.edu These cyclic oligomers can then undergo ring-opening polymerization (ROP) to produce high-molecular-weight polyesters like PEF and PBF. upc.edu This method offers an alternative to the more common melt polycondensation and can influence the final properties of the polymer. upc.edu

Furthermore, blending furan-based polyesters with other polymers is a viable strategy to create materials with tailored properties. nih.gov For example, blends of PBF with polymers such as poly(l-lactic acid) (PLA), PET, poly(propylene terephthalate) (PPT), poly(butylene 2,6-naphthalenedicarboxylate) (PBN), and polycarbonate (PC) have been investigated. nih.govnih.gov The miscibility and resulting properties of these blends depend on the specific polymer pairs and their interactions. nih.govnih.gov

Nanocomposites and Blends Incorporating this compound Polymers

The incorporation of nanofillers and the creation of polymer blends are effective strategies to enhance the performance of this compound-based polymers for advanced applications. mdpi.comfortunebusinessinsights.com

Polymer/Nanoclay Composites

The addition of nanoclays to furan-based polyesters can significantly improve their properties. A study on poly(propylene 2,5-furan dicarboxylate) (PPF) nanocomposites synthesized with aluminosilicate (B74896) clays (B1170129) like Cloisite®-Na (MMT), Cloisite®-20A (MMT 20A), and halloysite (B83129) nanotubes (HNT) demonstrated that these nanofillers can alter the crystallization rates of the polymer. mdpi.com The in-situ polymerization method ensures good dispersion of the nanofillers within the polymer matrix. The resulting nanocomposites exhibited good thermal stability, with no significant mass loss occurring up to 300 °C. mdpi.com

Graphene-based Nanocomposites

Graphene and its derivatives are another class of nanofillers that can be incorporated into furan-based polymers to create high-performance nanocomposites. While specific research on graphene-based nanocomposites with this compound polymers is emerging, the known benefits of graphene in other polymer systems—such as enhanced mechanical strength, thermal stability, and barrier properties—suggest significant potential for this area of research.

Structure-Property Relationship Studies in this compound Polymers

Understanding the relationship between the chemical structure and the physical properties of this compound polymers is crucial for designing materials with specific functionalities. mdpi.comhilarispublisher.com

The inherent rigidity of the furan (B31954) ring in FDCA contributes to the high glass transition temperatures (Tg) and excellent barrier properties of its polyesters, such as PEF. mdpi.commdpi.com The non-linear structure of the FDCA monomer, with an angle between the carbonyl groups, results in a spiral motif in the polymer chain, which contributes to high stiffness and chemical stability. mdpi.com

The length and structure of the diol component also play a significant role in determining the polymer's properties. For instance, in a series of poly(alkylene 2,5-furandicarboxylate)s, the number of methylene (B1212753) units in the diol affects the thermal and mechanical properties, including the melting temperature (Tm), crystallization temperature (Tc), glass transition temperature (Tg), Young's modulus, tensile strength, and elongation at break. rsc.org An "odd-even" effect has been observed, where the parity of the number of methylene groups influences these properties. rsc.org

Crystallinity is another key factor. The crystallization behavior of PEF has been studied in detail, revealing different crystalline forms (α and α') depending on the crystallization temperature. mdpi.comfrontiersin.org The degree of crystallinity and the type of crystal structure formed have a direct impact on the mechanical and thermal properties of the material. mdpi.com

| Structural Feature | Influence on Polymer Properties | Example |

|---|---|---|

| Rigid Furan Ring | High Tg, excellent gas barrier properties. mdpi.commdpi.com | PEF has a higher Tg and better barrier properties than PET. mdpi.com |

| Diol Chain Length | Affects Tm, Tc, Tg, and mechanical properties (odd-even effect). rsc.org | Varying diols in poly(alkylene 2,5-furandicarboxylate)s. rsc.org |

| Crystallinity | Impacts mechanical strength and thermal stability. mdpi.com | Different crystalline forms (α and α') of PEF. mdpi.comfrontiersin.org |

Material Science Applications in Sustainable Packaging

This compound-based polymers, particularly PEF, are poised to make a significant impact on the sustainable packaging industry. mdpi.comspecialchem.comfortunebusinessinsights.com Their bio-based origin and impressive performance characteristics address the growing demand for environmentally friendly packaging solutions. fortunebusinessinsights.combpc.works

PEF is a strong candidate to replace PET in many packaging applications, especially for bottles and films. specialchem.comalfa-chemistry.competpla.net Its superior gas barrier properties are a major advantage, offering significantly better protection against oxygen and carbon dioxide than PET. petpla.netchalmersindustriteknik.se This translates to a longer shelf life for packaged goods, particularly beverages like carbonated drinks, juices, and beer, which helps in reducing food waste. fortunebusinessinsights.competpla.neteuroplas.com.vn

The mechanical properties of PEF also contribute to its suitability for packaging. It has a higher tensile strength and rigidity compared to PET, which allows for the production of thinner and lighter packaging, thereby reducing material consumption. specialchem.comalfa-chemistry.com Furthermore, PEF's higher thermal stability means it can be used for hot-fill applications. specialchem.com

The versatility of furan-based polymers extends to flexible packaging as well. PEF films can provide an excellent barrier to oxygen and moisture, making them suitable for packaging a variety of food products, including processed meats, snacks, and cheese. europlas.com.vn

From a sustainability perspective, the use of bio-based furan polymers can lead to a significant reduction in greenhouse gas emissions and non-renewable energy use compared to their fossil-based counterparts. wikipedia.orgsulzer.com While the recycling infrastructure for PEF is still developing, it is theoretically recyclable and can even be blended with PET in existing recycling streams to some extent. chalmersindustriteknik.seeuroplas.com.vn

| Application | Furan-based Polymer | Key Advantages |

|---|---|---|

| Beverage Bottles | PEF | Superior gas barrier (CO2 and O2), longer shelf life, potential for lightweighting. specialchem.competpla.neteuroplas.com.vn |

| Food Packaging Films | PEF | Excellent barrier to oxygen and moisture, preserving freshness. europlas.com.vn |

| Hot-fill Containers | PEF | Higher thermal stability compared to PET. specialchem.com |

| General Packaging | PEF, PBF | Bio-based, reduced carbon footprint, recyclable potential. wikipedia.orgbpc.workssulzer.com |

Textile and Fiber Applications of this compound Polymers

Polymers derived from this compound (FDCA), most notably polyethylene furanoate (PEF), are emerging as significant bio-based alternatives for the textile and fiber industry. bpc.worksfortunebusinessinsights.com PEF fibers are recognized for their robustness, high tensile strength, durability, and moisture resistance, making them suitable for a wide range of applications. bpc.worksfortunebusinessinsights.com These applications include apparel, home furnishings, carpets, and technical textiles for automotive and construction industries. fortunebusinessinsights.comavantium.com

The interest in PEF stems from its superior properties when compared to the conventional petroleum-based polyester (B1180765), polyethylene terephthalate (PET). sulzer.com PEF exhibits a higher Young's modulus, resulting in a mechanically more resilient material. frontiersin.org It also possesses a higher glass transition temperature (Tg), which provides better thermal stability during use and treatments, and superior gas barrier properties against oxygen and carbon dioxide. sulzer.comfrontiersin.org These characteristics can lead to products with enhanced performance and durability. bpc.works Furthermore, the lower melting point of PEF compared to PET can translate to energy savings during fiber production. avantium.comsulzer.com

Research has demonstrated that PEF is fully spinnable on existing textile spinning lines without requiring significant investment in new equipment. avantium.com Beyond performance, PEF offers environmental advantages. It is a 100% plant-based, recyclable polymer. bpc.works Studies on its end-of-life have shown that PEF can degrade under industrial composting conditions, presenting a potential solution to micro-plastic pollution. avantium.com Blends of FDCA-based polyesters, such as poly(propylene 2,5-furandicarboxylate) (PPF) and poly(butylene 2,5-furandicarboxylate) (PBF), with other bio-based polymers like polylactide (PLA) are also being explored to create fibers with tailored mechanical properties for the textile industry. mdpi.comresearchgate.net

Table 1: Comparative Properties of PEF and PET for Fiber Applications

| Property | Polyethylene Furanoate (PEF) | Polyethylene Terephthalate (PET) | Reference |

|---|---|---|---|

| Source | 100% Bio-based | Fossil-based | bpc.works |

| Glass Transition Temperature (Tg) | ~75-85°C | ~71-75°C | frontiersin.org |

| Melting Temperature (Tm) | ~210-220°C | ~260°C | frontiersin.org |

| Young's Modulus | ~2.0 GPa | ~1.3 GPa | frontiersin.org |

| Oxygen (O₂) Barrier | ~10 times better than PET | Standard | sulzer.com |

| Carbon Dioxide (CO₂) Barrier | ~4-10 times better than PET | Standard | sulzer.com |

| Water (H₂O) Barrier | ~2 times better than PET | Standard | sulzer.com |

Research on this compound-based Resins and Coatings

Furan-2,5-dicarboxylic acid (FDCA) is a versatile, bio-based platform chemical showing great promise as a replacement for petroleum-derived acids like terephthalic acid in the synthesis of high-performance resins and coatings. treemera.commdpi.com Its rigid furan ring structure contributes to excellent thermal stability and mechanical strength in the resulting polymers. treemera.comresearchgate.net Research is active across several classes of resins, including epoxy, alkyd, and polyester resins.

Epoxy Resins: A bio-based epoxy monomer, the diglycidyl ester of 2,5-furandicarboxylic acid (DGF), has been synthesized from FDCA. rsc.org When cured, these epoxy resins demonstrate high thermal and mechanical properties. researchgate.net Studies comparing DGF to its petroleum-based counterpart, diglycidyl ester of terephthalic acid (DGT), have shown that DGF displays higher curing activity and an elevated glass transition temperature, indicating its potential as a high-performance, sustainable alternative. rsc.org Hyperbranched epoxy resins synthesized from FDCA have also shown excellent performance, with simultaneous improvements in impact strength, tensile strength, and flexural strength compared to conventional bisphenol-A based epoxies. researchgate.net

Alkyd Resins: In the coatings sector, FDCA derivatives are being investigated to replace phthalic anhydride (B1165640) in alkyd resins. acs.org A novel approach uses the dimethyl ester of FDCA (FDME) in combination with vegetable oils and glycerol (B35011) to prepare renewable alkyd resins. acs.orgresearchgate.net Research has shown that increasing the FDME content leads to resins with higher molecular weight and viscosity. acs.org These resins can be successfully cross-linked to form solid films, with studies reporting glass-transition temperatures around 0 °C for the prepared coatings. acs.orgacs.org

Table 2: Research Findings on Various FDCA-Based Resins

| Resin Type | FDCA-based Monomer | Key Research Findings | Reference |

|---|---|---|---|

| Epoxy Resin | Diglycidyl ester of FDCA (DGF) | Higher curing activity and glass transition temperature compared to petroleum-based equivalent (DGT). | rsc.org |

| Hyperbranched Epoxy Resin | FDCA | Improved impact strength (up to 181%), tensile strength (up to 60%), and flexural strength (up to 24%). | researchgate.net |

| Alkyd Resin | Furan-2,5-dicarboxylic acid dimethyl ester (FDME) | Successfully replaces phthalic anhydride; higher FDME content increases molecular weight and viscosity. Coatings have Tg around 0°C. | acs.orgacs.org |

| Unsaturated Polyester Resin | FDCA with Isosorbide (B1672297) (IS) | High storage modulus (4807 MPa) and high glass transition temperature (173 °C), superior to commercial UPE. | researchgate.netdiva-portal.org |

| Polyester for Coil Coating | FDCA | Excellent adhesion (0 Gt), hardness (H/2H), and solvent resistance (>100 MEK DRs) in primer formulations. | mdpi.com |

Bio-derived Material Research for Non-Clinical Applications (e.g., scaffolds for material science studies)

Polymers derived from furan-2,5-dicarboxylic acid are being actively researched for the development of advanced bio-derived materials for non-clinical applications, particularly as scaffolds for material science and tissue engineering studies. researchgate.netumich.edu These scaffolds provide three-dimensional porous structures that serve as templates for studying cell growth, tissue formation, and the fundamental interactions between biological systems and synthetic materials. umich.edumdpi.com

FDCA is used to synthesize a variety of polyesters and copolyesters with tunable properties by reacting it with different diols (e.g., 1,3-propanediol, 1,4-butanediol) or by creating copolymers. mdpi.comacs.org The rigid structure of the FDCA monomer imparts mechanical strength and thermal stability to the resulting polymers. nih.gov Key properties relevant to scaffold research can be precisely controlled:

Biodegradability: While many FDCA homopolyesters exhibit slow degradation, their biodegradability can be tailored by introducing flexible aliphatic monomers, such as adipic acid or ε-caprolactone, into the polymer backbone. mdpi.com This allows for the creation of scaffolds with controlled degradation rates, which is crucial for material science studies investigating how degradation dynamics affect cell behavior and tissue regeneration over time. researchgate.net

Mechanical Properties: The mechanical characteristics of FDCA-based scaffolds can be adjusted to mimic various native tissues. By blending FDCA polyesters like PPF or PBF with polymers such as PLA, researchers can create materials with a wide range of tensile strengths and elastic moduli. mdpi.comresearchgate.net This tunability is essential for investigating how mechanical cues from the scaffold influence cell differentiation and tissue development.

Architecture and Porosity: Using techniques like salt leaching or solvent casting over paraffin (B1166041) sphere assemblies, FDCA-based polymers can be fabricated into scaffolds with well-defined and interconnected porous networks. umich.edu The ability to control pore size and interconnectivity is vital for studies on nutrient transport, cell infiltration, and the formation of new tissue within a 3D construct. umich.edu

This research focuses on using these advanced, bio-derived scaffolds as platforms for in vitro investigation, providing valuable insights into material-property-function relationships that are fundamental to the broader field of biomaterials science, separate from direct clinical or therapeutic use.

Computational and Theoretical Investigations of Furan 2,5 Dicarboxylate Systems

Density Functional Theory (DFT) Investigations of Furan-2,5-dicarboxylate and its Derivatives

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study FDCA and its derivatives, offering predictions of their chemical behavior and clarifying reaction mechanisms.

DFT calculations are instrumental in determining the electronic properties of this compound and its derivatives, which in turn helps predict their reactivity. Furan-derived compounds show significant promise as corrosion inhibitors, a property attributed to their ability to both donate electrons to and accept electrons from metal surfaces. unram.ac.id Quantum parameters and molecular indices calculated via DFT are used to understand the relationship between a molecule's structure and its inhibitory activity. unram.ac.id

Key electronic descriptors are often calculated using DFT methods, such as B3LYP/6-31G(d), to build predictive models. unram.ac.id These descriptors include:

Highest Occupied Molecular Orbital (HOMO): The energy of the HOMO is related to the molecule's ability to donate electrons.

Lowest Unoccupied Molecular Orbital (LUMO): The energy of the LUMO indicates the molecule's capacity to accept electrons.

Energy Gap (ΔE): The difference between LUMO and HOMO energies, which relates to the molecule's reactivity.

Ionization Potential (I): The energy required to remove an electron from a molecule. researchgate.net

Electron Affinity (A): The energy released when a molecule accepts an electron. researchgate.net

DFT has also been used to analyze reactivity in polymerization reactions, suggesting that factors like hydrogen bonding on the furanyl ring can influence reaction rates and, consequently, the final properties of furan-based polymers. researchgate.net

Table 1: Key Electronic Descriptors Calculated by DFT for Furan (B31954) Derivatives (Note: This table is illustrative, based on descriptors mentioned in the sources.)

| Descriptor | Significance in Reactivity Prediction | Related Source(s) |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability | unram.ac.id, researchgate.net |

| LUMO Energy | Indicates electron-accepting ability | unram.ac.id, researchgate.net |

| Energy Gap (LUMO-HOMO) | Relates to chemical reactivity and stability | unram.ac.id |

| Ionization Potential | Measures resistance to electron release | researchgate.net |

DFT calculations, often combined with kinetic studies, are a powerful tool for elucidating the complex mechanisms of catalytic reactions involving this compound. acs.org By modeling the reaction pathways, researchers can identify rate-determining steps and key intermediates, providing crucial insights for catalyst design and process optimization.

One study used DFT to investigate the aerobic oxidative esterification of a 5-hydroxymethylfurfural (B1680220) (HMF) derivative to produce this compound esters. acs.org The calculations identified two critical steps in the mechanism:

The partial hydrolysis of an acetal (B89532) ring by hydroxide (B78521) ions (OH⁻). acs.org

The subsequent oxidation of the resulting hemiacetal on the surface of gold (Au) nanoparticles. acs.org

In another example, DFT was employed to understand the direct carboxylation of 2-furoic acid with CO₂ to selectively produce 2,5-FDCA. x-mol.com The theoretical calculations revealed that the reaction proceeds through hydrogen abstraction from the furan ring by a carbonate ion, which was identified as the rate-determining step, followed by the electrophilic addition of CO₂. x-mol.com The model also explained the high selectivity for the 2,5-isomer, attributing it to the specific molecular features of the cesium 2-furoate intermediate during the hydrogen abstraction step. x-mol.com Furthermore, DFT has been used to understand the role of hydrogen bonding during the crystallization of furan-based polyesters. acs.org

Electronic Structure and Reactivity Predictions

Molecular Dynamics Simulations of this compound Polymers

Molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a detailed view of the structure and dynamics of materials. This technique has been applied to polymers derived from this compound to understand their bulk properties, such as mechanical strength, gas permeability, and compatibility in blends.

For instance, MD simulations were used to model blends of poly(butylene 2,5-furandicarboxylate) (PBF) and poly(lactic acid) (PLA). nih.gov By simulating the polymer models under NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles, researchers investigated the compatibility and physical properties of the blend. nih.gov The simulations demonstrated good compatibility between PLA and PBF. nih.gov The results indicated that adding 20% PBF achieved the best toughness, increasing it by 17.3% compared to pure PLA, while increasing the PBF content to 30% significantly improved the gas barrier properties against O₂, CO₂, and N₂. nih.gov

MD simulations have also been crucial in explaining the differences in crystallinity among furan-based polymers. A study on poly(5-aminomethyl-2-furoic acid) (PAMF), a semicrystalline polyamide, used MD simulations to understand why it crystallizes while many other FDCA-based polyamides remain amorphous. stanford.edu The simulations suggested that differences in intramolecular hydrogen bonding patterns are the primary reason for this distinction. stanford.edu

Computational Modeling of this compound Synthesis Pathways

Computational modeling plays a vital role in the development and optimization of synthesis routes for this compound (FDCA). Process simulation software and theoretical calculations are used to assess the performance of different production pathways, identify bottlenecks, and guide process improvements.

Process simulation software like Aspen Plus has been used to model the integrated process of FDCA production from the oxidation of 5-hydroxymethylfurfural (HMF). cetjournal.itcetjournal.it These simulations can assess the entire process, including the main synthesis reaction, product separation, and solvent recovery. cetjournal.it A simulation study compared the use of air versus pure oxygen as the oxidant, finding that implementing solvent recovery could significantly increase the amount of FDCA product while reducing the need for fresh water and acetic acid by over 96%. cetjournal.it

There are two primary chemical pathways for the oxidation of HMF to FDCA, and computational studies help to understand their kinetics. mdpi.com

Pathway 1: The hydroxyl group of HMF is oxidized first to form 2,5-diformylfuran (DFF), which is then oxidized to FDCA. mdpi.com

Pathway 2: The aldehyde group of HMF is oxidized first to form 5-hydroxymethylfuran-2-carboxylic acid (HMFCA), which is subsequently oxidized to FDCA. mdpi.com

Table 2: Modeled Synthesis Pathways to this compound

| Starting Material | Key Intermediate(s) | Modeling Approach | Key Findings | Related Source(s) |

|---|---|---|---|---|